6-Methoxy-2-methylnicotinimidamide
Description
Nicotinamide derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Similarly, 2-Chloro-6-methylnicotinamide (CAS: 54957-84-5; C₇H₇ClN₂O, MW: 170.60) is noted for its structural simplicity and utility in synthetic chemistry . These analogs share a pyridine core with substituents influencing electronic, steric, and solubility properties, which are critical for their applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-methoxy-2-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4H,1-2H3,(H3,9,10) |
InChI Key |
FZJGUORXJWMYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Methoxylation of 6-Methyl-5-hepten-2-one
Overview:
This method involves the initial synthesis of a key intermediate, 6-methoxy-6-methylheptan-2-one, through a methoxylation reaction, followed by further functionalization to reach the final compound.
Reaction Scheme:
$$ \text{6-Methyl-5-hepten-2-one} \xrightarrow[\text{NaOR}]{\text{H}2\text{SO}4, \text{MeOH}} \text{6-Methoxy-6-methylheptan-2-one} $$
- React 6-methyl-5-hepten-2-one with methanol in the presence of a strong Brønsted acid, sulfuric acid.
- Use sodium alkoxide (NaOR, R = methyl or ethyl) as a nucleophile to facilitate methoxylation.
- The reaction is typically performed at low temperatures (~-20°C) to control selectivity.
- After stirring and reaction completion, the mixture is neutralized with sulfuric acid, and the organic layer is separated, dried, and evaporated to obtain the intermediate with yields exceeding 70%.
- A reported yield of approximately 72.3% for the intermediate was achieved under optimized conditions, demonstrating efficiency and scalability.
Conversion to the Target Compound via Saponification and Amination
Overview:
The key intermediate undergoes saponification and subsequent amination to produce 6-methoxy-2-methylnicotinimidamide.
Reaction Scheme:
$$ \text{6-Methoxy-6-methylheptan-2-one} \xrightarrow[\text{NaOH or KOH}]{\text{Hydrolysis}} \text{Corresponding acid} $$
$$ \text{Acid} \xrightarrow[\text{Amination}]{\text{Reagents}} \text{6-Methoxy-2-methylnicotinimidamide} $$
- The intermediate is subjected to base hydrolysis (saponification) using sodium or potassium hydroxide at elevated temperatures (~80-100°C).
- After hydrolysis, the resulting acid or ester is reacted with ammonia or amines under controlled conditions to form the imidamide derivative.
- The process yields high purity products with yields reported to be above 40%, depending on the specific conditions and purification steps.
- The process has been optimized to improve yields, with some reports indicating yields up to 62.9% for the final compound after purification.
Alternative Synthetic Route via Cyclization and Functional Group Interconversions
Overview:
Another approach involves constructing the pyridine ring directly from suitable precursors, such as 2-chloro-3-cyano-6-methylpyridine, followed by functionalization.
Reaction Scheme:
$$ \text{2-Chloro-3-cyano-6-methylpyridine} \xrightarrow[\text{Ammonia, Heat}]{\text{Cyclization}} \text{2-Amino-6-methylnicotinic acid} $$
$$ \text{Amino acid} \xrightarrow[\text{Derivatization}]{\text{Reagents}} \text{6-Methoxy-2-methylnicotinimidamide} $$
- React 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia at high temperatures (~170°C) in autoclaves, often for extended periods (~15-40 hours).
- The amino derivative is isolated through filtration and purification.
- Conversion to the imidamide involves further derivatization, typically with reagents such as methylating agents and amidation conditions.
- Yields of the amino derivative can reach up to 85%, with overall yields of the final compound around 38.5% after multiple steps, emphasizing the importance of process optimization.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Main Intermediates | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Methoxylation of ketone | Methanol, sulfuric acid, sodium alkoxide | -20°C to room temp | 6-Methoxy-6-methylheptan-2-one | ~72.3% (intermediate) | High scalability, controlled selectivity |
| Hydrolysis & Amination | NaOH/KOH, ammonia | 80-100°C, 2-5 hours | 6-Methoxy-2-methylnicotinimidamide | 40-62.9% | Good purity, adaptable to industrial scale |
| Cyclization of pyridine derivatives | 2-Chloro-3-cyano-6-methylpyridine, ammonia | 170°C, 15-40 hours | 2-Amino-6-methylnicotinic acid | Up to 85% (intermediate) | High yield of key intermediates |
Research Findings and Considerations
Yield Optimization:
The use of acid catalysis in methoxylation and controlled reaction temperatures significantly improves yields and selectivity.Environmental and Safety Aspects:
Traditional methods involving copper chromite catalysts have low yields and environmental concerns. Alternative routes using organic solvents, ammonia, and alkali hydroxides are preferred for greener synthesis.Scalability:
The described processes are adaptable to large-scale production, with reaction conditions optimized to maximize yield and purity.Purification: Purification steps, such as chromatography and recrystallization, are critical to obtaining high-purity final products suitable for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .
Scientific Research Applications
6-Methoxy-2-methylnicotinimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Methoxy-2-methylnicotinimidamide (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence. Key differences arise from substituent type, position, and functional groups:
Structural and Functional Differences
- The carboxamide at position 3 is a common pharmacophore. 2-Chloro-6-methylnicotinamide (): Chlorine at position 2 introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation. The methyl group at position 6 adds steric bulk.
Applications :
- Nicotinamide derivatives are often used as kinase inhibitors or enzyme modulators (e.g., in cancer therapy). The halogenated analogs () are valuable in cross-coupling reactions for drug synthesis.
- The nickel complex in demonstrates how methoxy-substituted pyridine derivatives can serve as ligands in coordination chemistry, forming stable metal-organic frameworks .
Research Findings and Limitations
- Biological Activity : While specific data on 6-Methoxy-2-methylnicotinimidamide is absent, analogs like 6-Methoxynicotinamide show promise in preclinical studies for antitumor activity due to NAD+ metabolism modulation .
- Synthetic Utility : Halogenated derivatives (e.g., 2-Chloro-6-methylnicotinamide) are frequently employed in Suzuki-Miyaura couplings to generate biaryl structures, a common motif in pharmaceuticals .
- Limitations : Direct comparative data on the target compound is unavailable in the evidence. Predictions are based on structural analogs, and experimental validation is required for accurate property assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
